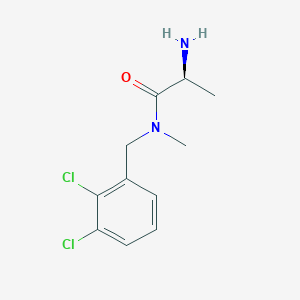

(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-methyl-propionamide

描述

属性

IUPAC Name |

(2S)-2-amino-N-[(2,3-dichlorophenyl)methyl]-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O/c1-7(14)11(16)15(2)6-8-4-3-5-9(12)10(8)13/h3-5,7H,6,14H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCJEVPQFWUQTC-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1=C(C(=CC=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)CC1=C(C(=CC=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Coupling of 2,3-Dichlorobenzylamine with (S)-N-Methyl-2-Amino-Propionamide

The primary method involves coupling 2,3-dichlorobenzylamine with (S)-N-methyl-2-amino-propionamide using carbodiimide-based reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). Key steps include:

-

Reaction Conditions : Conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C under nitrogen atmosphere.

-

Catalysts : 4-Dimethylaminopyridine (DMAP) is used to enhance coupling efficiency.

-

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Table 1 : Optimization of Coupling Reaction

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DCM | Maximizes solubility |

| Temperature | 0°C → 25°C (gradient) | Reduces side products |

| Coupling Reagent | EDCl/HOBt | 75% efficiency |

Alternative Pathways via Intermediate Halogenation

Bromination of N-Benzyl Acrylamide Followed by Amination

A scalable route described in WO2013072933A2 involves bromination of N-benzyl acrylamide to form N-benzyl-2,3-dibromopropionamide, followed by ammonolysis and chiral resolution:

-

Bromination :

-

Ammonolysis :

-

Chiral Resolution :

Table 2 : Bromination and Ammonolysis Conditions

| Step | Conditions | Purity (HPLC) |

|---|---|---|

| Bromination | Br₂ in CCl₄, -5°C, 2h | 92% |

| Ammonolysis | NH₃/MeOH, 70°C, 18h | 88% |

Stereoselective Acetylation

Acetylation of (S)-2-Amino-N-(2,3-dichloro-benzyl)-Propionamide

The final step involves acetylating the free amino group using acetic anhydride in the presence of pyridine:

-

Reaction :

Critical Factors :

-

Base Selection : Pyridine outperforms triethylamine in suppressing racemization.

-

Solvent : THF ensures homogeneity and prevents byproduct formation.

Purification and Chiral Purity Enhancement

Crystallization-Based Methods

High-purity (>99.8% enantiomeric excess) this compound is achieved via:

-

Anti-Solvent Crystallization : Dissolve crude product in methanol, then add water to precipitate impurities.

-

Chiral Chromatography : Use cellulose-based chiral columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10).

Table 3 : Crystallization Outcomes

| Solvent System | Purity Improvement | Yield Loss |

|---|---|---|

| Methanol/Water (3:1) | 98% → 99.5% | 12% |

| Ethyl Acetate/Hexane | 97% → 99.2% | 8% |

Analytical Characterization

HPLC and Chiral Analysis

化学反应分析

Types of Reactions

(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-methyl-propionamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The dichlorobenzyl group can be reduced to a benzyl group under hydrogenation conditions.

Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of substituted benzyl derivatives with various functional groups.

科学研究应用

(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-methyl-propionamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential as a biochemical probe in enzyme inhibition studies.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

作用机制

The mechanism of action of (S)-2-Amino-N-(2,3-dichloro-benzyl)-N-methyl-propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The dichlorobenzyl group enhances its binding affinity, while the amino and methyl-propionamide groups contribute to its specificity and stability.

相似化合物的比较

(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-propionamide

- Molecular Formula : C₁₂H₁₆Cl₂N₂O

- Molecular Weight : 275.17 g/mol (CAS: 1353995-33-1) .

- Key Differences: Substituent Position: The dichloro substitution shifts from 2,3- to 3,4- on the benzyl ring, altering steric and electronic interactions.

Nitro-Substituted Benzyl Analogs

(S)-2-Amino-N-methyl-N-(3-nitrobenzyl)-propionamide

- Molecular Formula : C₁₁H₁₅N₃O₃

- Molecular Weight : 237.26 g/mol (CAS: 1307482-37-6) .

- Key Differences: Electron-Withdrawing Group: The nitro group at the 3-position introduces strong electron-withdrawing effects, contrasting with the electron-deficient 2,3-dichloro substitution.

Acetamide Derivatives with Varied Substituents

N,N-Dibenzyl-2-chloro-2-methyl-propionamide

- Molecular Formula: C₁₈H₂₀ClNO

- Molecular Weight : 301.82 g/mol (CAS: 87968-03-4) .

- Key Differences :

- Bulkier Substituents : Dibenzyl groups introduce significant steric hindrance compared to the dichlorobenzyl-methyl combination.

- Chlorine Position : A chlorine atom is present on the propionamide backbone rather than the aromatic ring, altering reactivity in substitution reactions.

- Synthetic Yield : Reported yields vary widely (18–92%), highlighting synthetic challenges for structurally complex amides .

Hydroxy- and Methoxy-Functionalized Analogs

(2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide

- Molecular Formula: C₆H₁₃NO₄

- Molecular Weight : 163.17 g/mol (CAS: 149099-00-3) .

- Key Differences: Hydrophilicity: Two hydroxyl groups and a methoxy substituent enhance solubility in polar solvents (e.g., methanol, acetone) compared to the hydrophobic dichlorobenzyl group . Chirality: Both compounds are chiral, but the dihydroxy-methoxy configuration may favor applications in carbohydrate chemistry or asymmetric catalysis.

Data Tables: Comparative Analysis

Table 1. Structural and Physicochemical Comparison

Research Implications and Limitations

- Structural-Activity Relationships : The dichlorobenzyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to nitro- or hydroxy-substituted analogs. However, the lack of biological data limits definitive conclusions.

- Synthetic Challenges : Commercial discontinuation of several analogs (e.g., ) suggests scalability or stability issues, warranting further optimization of synthetic protocols.

- Potential Applications: The dichloro and nitro derivatives could serve as intermediates in drug discovery, while hydroxy/methoxy analogs may find utility in chiral synthesis or materials science.

生物活性

(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-methyl-propionamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a dichlorobenzyl moiety and a propionamide backbone, suggest various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C11H14Cl2N2O

- Molecular Weight : 261.15 g/mol

- Structural Features :

- Amino group

- Dichlorobenzyl substituent

- Propionamide backbone

The presence of chlorine atoms enhances the compound's lipophilicity and binding interactions with biological targets, which is crucial for its pharmacological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the central nervous system (CNS). Preliminary studies indicate that it may act as a modulator of neurotransmitter systems, particularly:

- GABA Receptors : The compound may enhance inhibitory neurotransmission, potentially leading to anticonvulsant effects.

- σ1 Receptors : Interaction with these receptors suggests possible neuroprotective properties.

Anticonvulsant Properties

Several studies have evaluated the anticonvulsant activity of structurally similar compounds. For instance:

| Compound Name | Structure Features | ED50 (mg/kg) | Activity |

|---|---|---|---|

| Phenytoin | Standard AED | 9.5 | Reference |

| This compound | Dichlorobenzyl group | TBD | Potential |

In animal models, compounds with similar structures have shown promising results in the maximal electroshock seizure (MES) test. The dichlorobenzyl group likely contributes to enhanced binding affinity to GABA receptors.

Neuroprotective Effects

Research indicates that this compound may also exhibit neuroprotective effects through σ1 receptor modulation. This receptor is implicated in various neurodegenerative conditions, suggesting that this compound could be beneficial in treating disorders like Alzheimer's or Parkinson's disease.

Comparative Studies

To understand the unique properties of this compound, a comparison with other related compounds is essential:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (R)-N-Benzyl-2-acetamido-3-methoxypropionamide | Benzyl group and methoxy substitution | Anticonvulsant | Lacks dichlorination |

| N-(4-Chlorobenzyl)propionamide | Chlorobenzene substitution | Antimicrobial | Less potent than dichlorinated versions |

| 2-Amino-N-(4-fluorobenzyl)propionamide | Fluorine instead of chlorine | Antidepressant | Different halogen effects on activity |

This table illustrates how the dichlorination in this compound may enhance its pharmacological profile compared to other derivatives.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of various derivatives related to propionamides. For example:

- A study demonstrated that modifications at the benzyl position significantly influenced anticonvulsant activity. Compounds with electron-withdrawing groups retained activity while electron-donating groups diminished it .

- Another research highlighted that certain analogs exhibited protective effects against ER stress-induced cell death in pancreatic β-cells, indicating broader therapeutic potential beyond anticonvulsant effects .

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-2-Amino-N-(2,3-dichloro-benzyl)-N-methyl-propionamide with high chiral purity?

- Methodological Answer : Synthesis requires strict control of reaction conditions (e.g., temperature, solvent polarity) and enantioselective catalysts to preserve the (S)-configuration. Purification via chiral chromatography or recrystallization in solvents with high dielectric constants (e.g., ethanol/water mixtures) can enhance chiral purity. Characterization of optical rotation and chiral HPLC are critical for verifying enantiomeric excess .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR to confirm proton environments and substituent positions.

- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- Mass spectrometry (HRMS) for molecular weight validation.

- UV-Vis spectroscopy to assess electronic transitions, particularly for aromatic chlorinated systems .

Q. What storage conditions are recommended to maintain stability in long-term studies?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of the amide bond or oxidation of the dichlorobenzyl group. Pre-drying solvents before dissolution minimizes moisture-induced degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dichlorobenzyl group influence reactivity in nucleophilic reactions?

- Methodological Answer : The electron-withdrawing Cl groups reduce electron density at the benzyl position, enhancing electrophilicity. Steric hindrance from the 2,3-dichloro substitution may slow bimolecular reactions. Computational studies (DFT) can map charge distribution, while kinetic experiments under varied substituent conditions (e.g., replacing Cl with H/CH₃) isolate steric vs. electronic contributions .

Q. What strategies resolve contradictory spectroscopic data (e.g., NMR vs. IR) for derivatives of this compound?

- Methodological Answer : Cross-validate using complementary techniques:

- X-ray crystallography for unambiguous structural confirmation.

- Variable-temperature NMR to detect dynamic processes (e.g., rotamers).

- Computational IR/NMR simulations (e.g., Gaussian) to reconcile experimental vs. predicted spectra .

Q. What in silico approaches predict the bioactivity of this compound against enzymatic targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with active sites (e.g., proteases or kinases). QSAR models incorporating electronic (Hammett σ) and steric (Taft Es) parameters can predict binding affinity. Validate with in vitro enzymatic assays using fluorogenic substrates .

Q. How can researchers design experiments to evaluate biological activity while minimizing synthetic byproducts?

- Methodological Answer : Optimize synthetic pathways via DoE (Design of Experiments) to reduce side reactions. Use HPLC-MS for real-time monitoring of reaction intermediates. For bioassays, employ orthogonal purification (e.g., SPE followed by size-exclusion chromatography) to isolate the target compound before testing against cell lines or microbial models .

Data Contradiction Analysis

Q. How should discrepancies in molar conductivity measurements for metal complexes of this compound be addressed?

- Methodological Answer : Compare measurements across solvents (e.g., DMF vs. MeOH) to assess ion-pairing effects. Use cyclic voltammetry to evaluate redox activity, which may alter conductivity. Repeat experiments under controlled humidity to rule out moisture interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。